molecular formula C29H37Cl2N2O2+ B611540 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide CAS No. 301648-08-8

1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide

Cat. No. B611540
M. Wt: 516.53
InChI Key: ZTXGBIXSMSZDOC-UHFFFAOYSA-O
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Description

UCB35625 is a potent chemokine CKR-1 (CCR1) and CKR-3 (CCR3) receptor antagonist. It inhibits MIP-1α-induced chemotaxis in CKR-1 transfectants (IC50 = 9.57 nM) and eotaxin-induced chemotaxis in CKR-3 transfectants (IC50 = 93.8 nM). UCB 35625 also antagonizes CKR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM).

Scientific Research Applications

Solid State Bonding and Electronic Environments

A study by Otte et al. (2017) explored the solid-state bonding situation of benzyl silanes, including compounds similar to the specified chemical. It investigated the structural influence of a positive charge on silicon atoms and performed DFT calculations to detail the electronic environments of silicon and surrounding atoms (Otte et al., 2017).

Reactions with β-Dicarbonyl Compounds

Potts et al. (1973) examined the reaction of 1,2-Diaminopyridinium iodide with β-dicarbonyl compounds, yielding various compounds. This research provides insights into the potential reactions and products when using related chemical structures (Potts, Dugas, & Surapaneni, 1973).

Applications in Synthetic Lipids and Delivery Systems

Pikun et al. (2022) synthesized 1-methylpyridin-1-ium iodides with various ester groups, showing potential use as synthetic lipids for delivery systems. They fully characterized these compounds and estimated their self-assembling properties, significant for delivery system development (Pikun et al., 2022).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized a series of derivatives of 1H-benzimidazole, which share structural similarities with the specified compound. These derivatives were evaluated for their antimicrobial and cytotoxic properties, indicating potential applications in these areas (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

properties

IUPAC Name

2,7-dichloro-N-[1-(cycloocten-1-ylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFBMYSXIGAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741791
Record name 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide

CAS RN

353791-85-2
Record name 1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Reactant of Route 3
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Reactant of Route 4
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Reactant of Route 5
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide
Reactant of Route 6
1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide

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